molecular formula C15H11ClFN3 B3037325 7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine CAS No. 477861-80-6

7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine

Cat. No.: B3037325
CAS No.: 477861-80-6
M. Wt: 287.72 g/mol
InChI Key: DLMXWKKMYAQXLZ-UHFFFAOYSA-N
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Description

7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine is a synthetic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core substituted with a 7-chloro group and a 2-fluorobenzylamine moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.

    Introduction of the 7-chloro Group: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the 2-fluorobenzylamine Moiety: The final step involves the nucleophilic substitution reaction where 2-fluorobenzylamine is reacted with the chlorinated quinazoline core under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active quinazolines.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the quinazoline core suggests that it may inhibit tyrosine kinases or other enzymes involved in cell signaling pathways. The chloro and fluoro substituents may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-quinazolinamine: Lacks the 2-fluorobenzyl group, which may result in different biological activity.

    N-(2-fluorobenzyl)-4-quinazolinamine: Lacks the 7-chloro group, potentially affecting its chemical reactivity and biological properties.

    4-quinazolinamine: The parent compound without any substituents, serving as a reference for understanding the effects of chloro and fluoro substitutions.

Uniqueness

7-chloro-N-(2-fluorobenzyl)-4-quinazolinamine is unique due to the combination of the 7-chloro and 2-fluorobenzyl substituents, which may confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, binding affinity, and specificity, making it a valuable molecule for various scientific and industrial applications.

Properties

IUPAC Name

7-chloro-N-[(2-fluorophenyl)methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3/c16-11-5-6-12-14(7-11)19-9-20-15(12)18-8-10-3-1-2-4-13(10)17/h1-7,9H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMXWKKMYAQXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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